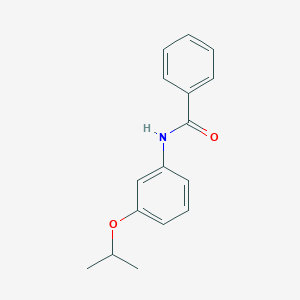

N-(3-isopropoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-isopropoxyphenyl)benzamide, also known as GW-501516, is a synthetic drug that has been extensively researched for its potential applications in the field of sports performance enhancement, as well as for its therapeutic properties in the treatment of various health conditions. This compound belongs to the class of selective androgen receptor modulators (SARMs) and was first developed by GlaxoSmithKline (GSK) in the late 1990s.

Mecanismo De Acción

N-(3-isopropoxyphenyl)benzamide works by activating the peroxisome proliferator-activated receptor delta (PPAR-delta), a protein that plays a key role in regulating energy metabolism and muscle fiber composition. By activating PPAR-delta, this compound increases the expression of genes involved in fatty acid oxidation and energy expenditure, while also promoting the growth of type I muscle fibers, which are important for endurance activities.

Biochemical and Physiological Effects:

N-(3-isopropoxyphenyl)benzamide has been shown to have a number of biochemical and physiological effects in animal studies. These include increased endurance, improved cardiovascular health, and reduced body fat. Additionally, this compound has been shown to improve insulin sensitivity, reduce inflammation, and promote the growth of new blood vessels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-(3-isopropoxyphenyl)benzamide in lab experiments is its specificity for PPAR-delta, which allows for targeted modulation of energy metabolism and muscle fiber composition. Additionally, this compound has a relatively long half-life, which makes it suitable for use in long-term studies. However, one of the main limitations of using this compound in lab experiments is its potential for off-target effects, which can complicate data interpretation.

Direcciones Futuras

There are a number of potential future directions for research on N-(3-isopropoxyphenyl)benzamide. These include investigating its therapeutic potential in the treatment of various health conditions, such as diabetes, obesity, and cancer. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on energy metabolism and muscle fiber composition, as well as to explore its potential applications in the field of sports performance enhancement. Finally, future research should also focus on identifying any potential side effects or safety concerns associated with the use of this compound.

Métodos De Síntesis

The synthesis of N-(3-isopropoxyphenyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isopropyl alcohol and sodium hydroxide to form 3-isopropoxy-4-nitrobenzoic acid. This intermediate is then reacted with thionyl chloride and aniline to yield the final product, N-(3-isopropoxyphenyl)benzamide.

Aplicaciones Científicas De Investigación

N-(3-isopropoxyphenyl)benzamide has been extensively studied for its potential applications in the field of sports performance enhancement. It has been shown to increase endurance, improve cardiovascular health, and reduce body fat in animal studies. Additionally, this compound has been investigated for its therapeutic properties in the treatment of various health conditions, including diabetes, obesity, and certain types of cancer.

Propiedades

Nombre del producto |

N-(3-isopropoxyphenyl)benzamide |

|---|---|

Fórmula molecular |

C16H17NO2 |

Peso molecular |

255.31 g/mol |

Nombre IUPAC |

N-(3-propan-2-yloxyphenyl)benzamide |

InChI |

InChI=1S/C16H17NO2/c1-12(2)19-15-10-6-9-14(11-15)17-16(18)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,17,18) |

Clave InChI |

HXQJZEQKOYPLTA-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |

SMILES canónico |

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268336.png)

![3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268337.png)

![N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B268338.png)

![N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B268340.png)

![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B268341.png)

![N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide](/img/structure/B268342.png)

![3-{[3-(2-chlorophenyl)propanoyl]amino}-N-isopropylbenzamide](/img/structure/B268343.png)

![N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268346.png)

![N-{3-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268349.png)

![N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B268350.png)

![N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268356.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide](/img/structure/B268357.png)

![N-butyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B268358.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B268359.png)